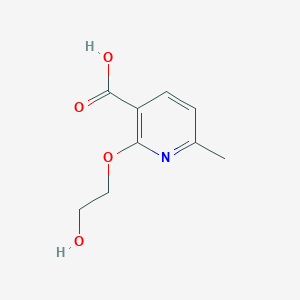
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of pyridine carboxylic acid, which is a type of aromatic compound with a carboxylic acid group attached to a pyridine ring . The “2-(2-Hydroxyethoxy)” part suggests the presence of a hydroxyethoxy group at the 2nd position of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving pyridine carboxylic acids .Molecular Structure Analysis
The molecular structure would likely consist of a pyridine ring with a carboxylic acid group at the 3rd position and a hydroxyethoxy group at the 2nd position .Chemical Reactions Analysis
The compound, due to the presence of the carboxylic acid group, might undergo typical acid-base reactions. The hydroxyethoxy group could potentially be involved in etherification or esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, carboxylic acids are polar and can form hydrogen bonds, suggesting that this compound might be soluble in polar solvents .Applications De Recherche Scientifique
Antioxidant Properties and Structure-Activity Relationships
HCAs, such as caffeic acid, possess significant biological properties, including antioxidant activities. The structure-activity relationships (SARs) of these compounds indicate that features like the unsaturated bond on the side chain and the presence of ortho-dihydroxy phenyl groups significantly contribute to their antioxidant activity. Modifications to the aromatic ring and carboxylic function, such as esterification, can influence their effectiveness as antioxidants. These insights suggest potential applications in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Metal Chelation and Biomedical Applications
Hydroxypyridinones, a class of compounds that include structural motifs similar to the query compound, have been studied for their metal chelation properties, particularly with aluminium and iron. These chelators have potential medical applications, including as orally active aluminium chelators, suggesting their use in treating diseases related to metal ion imbalance or toxicity (Santos, 2002).
Environmental Remediation
Carboxylic acids, through their reactions with metal ions, play a role in environmental remediation, particularly in the detoxification of heavy metals like chromium (VI) to less toxic forms. This process, mediated by carboxylic acids, highlights the potential environmental applications of similar compounds in water treatment and pollution management (Jiang et al., 2019).
Biomass Conversion
Levulinic acid, produced from biomass, demonstrates the versatility of carboxylic acids in synthesizing a variety of chemicals, indicating the potential of similar compounds in biomass conversion and the production of bio-based chemicals (Zhang et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-hydroxyethoxy)-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-2-3-7(9(12)13)8(10-6)14-5-4-11/h2-3,11H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGKRXJNDPFMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



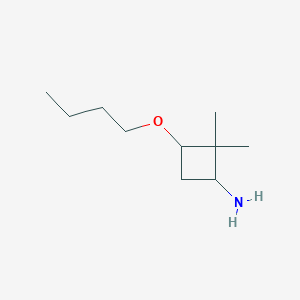
![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
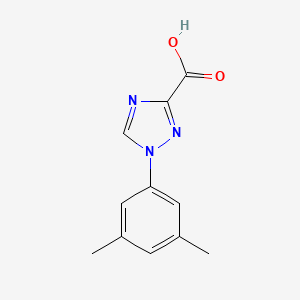

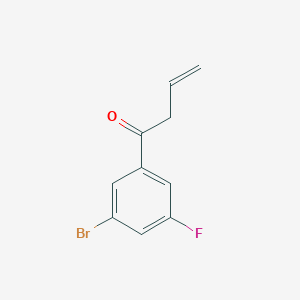

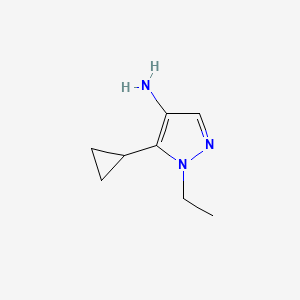
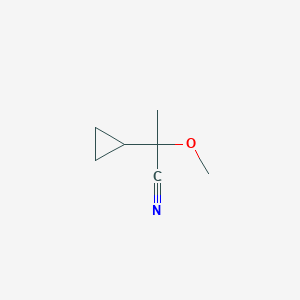
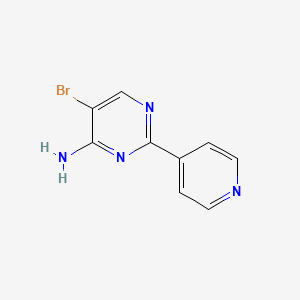
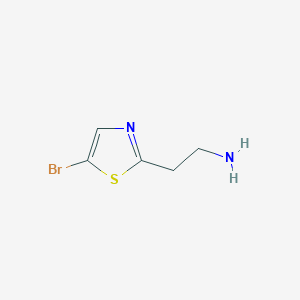
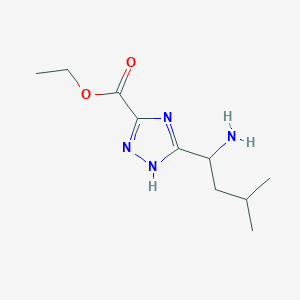
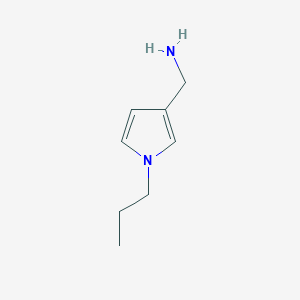
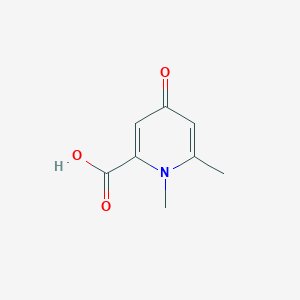
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)